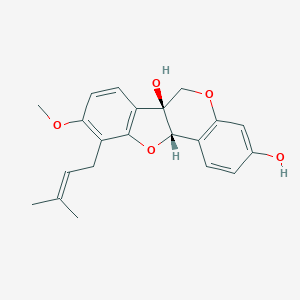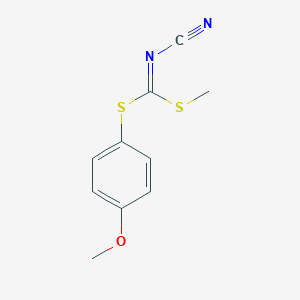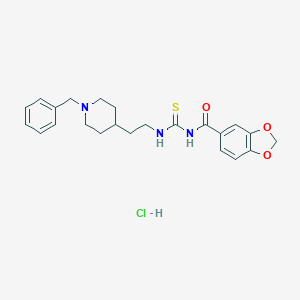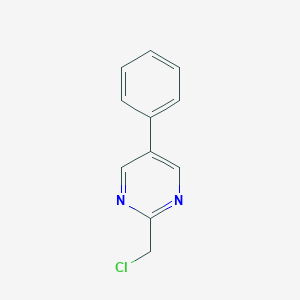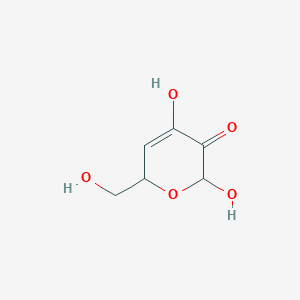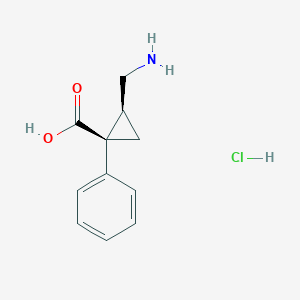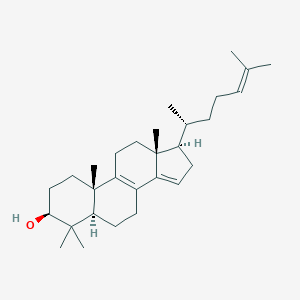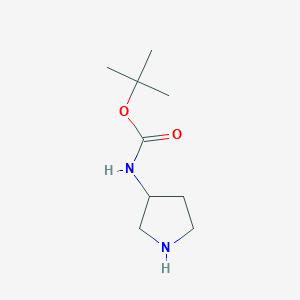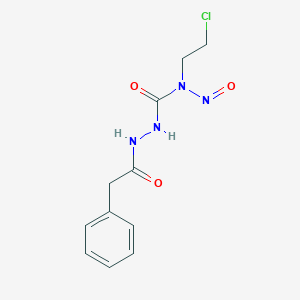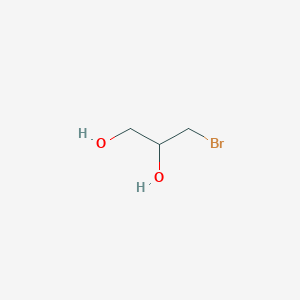
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol
Übersicht
Beschreibung
The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical of interest in various research studies due to its potential applications in organic synthesis and medicinal chemistry. While the provided data does not directly discuss this compound, it is related to the field of pyrazole derivatives, which are known for their diverse biological activities and applications in drug design.
Synthesis Analysis
The synthesis of pyrazole derivatives is a topic of ongoing research. Although the provided papers do not detail the synthesis of the exact compound , they do offer insights into the synthesis of related compounds. For instance, the synthesis of 1-[4-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)-2,3,5,6-tetrafluorophenyl]piperidin-4-ols and their acrylates involves the reaction of (4-hydroxypiperidin-1-yl)tetra- and -octafluorochalcones with phenylhydrazine, which could provide a basis for analogous methods to synthesize the compound of interest .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using various spectroscopic techniques. For example, the study on the crystal structure and DFT studies of a trifluoroethyl pyrazole derivative utilized FT-IR, NMR, and MS spectroscopies, along with X-ray diffraction, to confirm the structure of the compound . These techniques are essential for understanding the molecular geometry and electronic structure, which are critical for predicting the reactivity and properties of the compound.
Chemical Reactions Analysis
Pyrazole derivatives can participate in a range of chemical reactions due to their versatile structure. The papers provided do not specifically address the reactions of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, but they do explore the reactivity of related compounds. For instance, the synthesis of acrylates from piperidin-4-ols suggests that pyrazole derivatives can be functionalized to create monomers for the preparation of materials with specific properties, such as fluorescent films .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The study involving the synthesis and characterization of a novel pyrazole derivative provides insights into the compound's thermal stability and potential for forming supramolecular assemblies through intermolecular hydrogen bonds . These properties are important for the practical applications of such compounds in pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-4-boronic acid pinacol ester is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: It plays a role in the development of drugs targeting specific enzymes and pathways.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-boronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of pyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of 1H-Pyrazole-4-boronic acid pinacol ester often involves large-scale Suzuki-Miyaura cross-coupling reactions. These reactions are carried out in batch reactors with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrazole-4-boronic acid pinacol ester undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-4-boronic acid.
Reduction: Reduction reactions can convert it into pyrazole derivatives.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical reagents in substitution reactions.
Major Products:
Oxidation: Pyrazole-4-boronic acid.
Reduction: Various pyrazole derivatives.
Substitution: Biaryl compounds and other carbon-carbon bonded structures.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-4-boronic acid pinacol ester primarily involves its role as a boronic ester in cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, forming a palladium-boron complex. This complex then participates in the formation of carbon-carbon bonds, leading to the desired product .
Similar Compounds:
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester
- 1-Benzylpyrazole-4-boronic acid pinacol ester
Uniqueness: 1H-Pyrazole-4-boronic acid pinacol ester is unique due to its specific reactivity and stability. Compared to its analogs, it offers a balance of reactivity and ease of handling, making it a preferred choice in many synthetic applications .
Eigenschaften
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O2/c1-8(2)9(3,4)14-10(13-8)7-5-11-12-6-7/h5-6H,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOJIBGZFYMWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378836 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
269410-08-4 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches for producing pyrazole-4-boronic acid pinacol ester?
A1: Several methods have been explored for the synthesis of pyrazole-4-boronic acid pinacol ester. One approach involves a multi-step process starting with pyrazole. The pyrazole is first protected with vinyl ethyl ether, followed by a Grignard reaction. The final step involves reacting the product with isopropoxyborinic acid pinacol ester to yield the desired pyrazole-4-boronic acid pinacol ester []. Another method utilizes 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a starting material and further modifies it to obtain the target compound [].
Q2: How is the structure of pyrazole-4-boronic acid pinacol ester confirmed?
A2: Various spectroscopic techniques are employed to confirm the structure of pyrazole-4-boronic acid pinacol ester. These include Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H NMR), carbon-13 nuclear magnetic resonance spectroscopy (13C NMR), and mass spectrometry (MS) []. In some cases, single crystal X-ray diffraction is also used to determine the crystal structure of the synthesized compound, providing detailed structural information [].
Q3: Have any computational studies been performed on pyrazole-4-boronic acid pinacol ester?
A3: Yes, Density Functional Theory (DFT) calculations have been performed to investigate the molecular structure of pyrazole-4-boronic acid pinacol ester []. These calculations provide valuable insights into the electronic structure and geometry of the molecule, complementing experimental findings from techniques like X-ray diffraction.
Q4: Are there any reported applications of pyrazole-4-boronic acid pinacol ester in organic synthesis?
A4: While the provided research articles focus primarily on the synthesis and characterization of pyrazole-4-boronic acid pinacol ester and its derivatives, these compounds are known to be valuable building blocks in organic synthesis. Specifically, they serve as important intermediates in Suzuki coupling reactions, a versatile method for constructing carbon-carbon bonds [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

